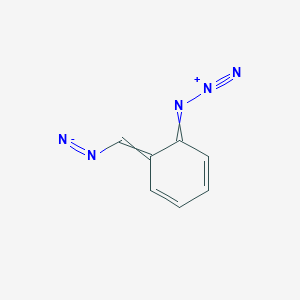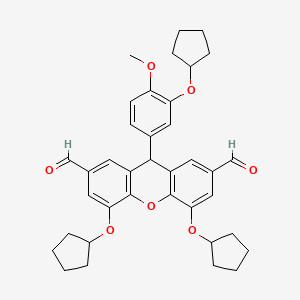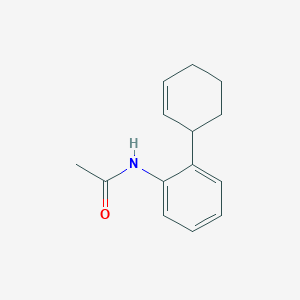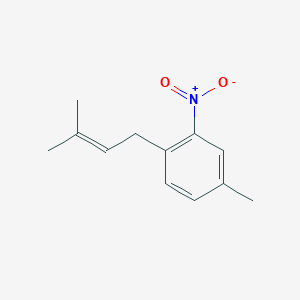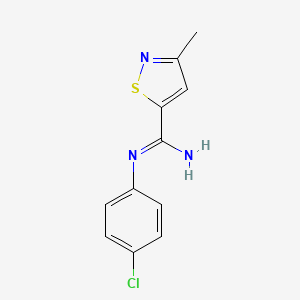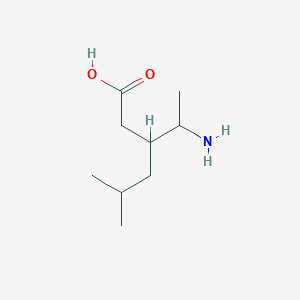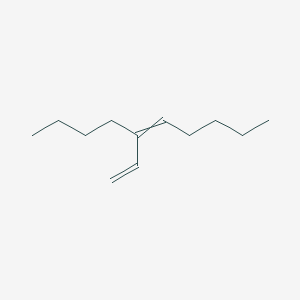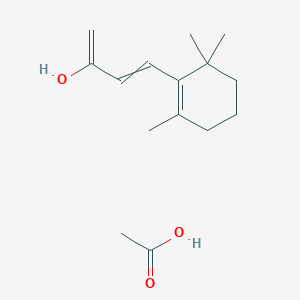![molecular formula C15H22O B14254092 Benzene, [3-(cyclohexyloxy)propyl]- CAS No. 433228-59-2](/img/structure/B14254092.png)
Benzene, [3-(cyclohexyloxy)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [3-(cyclohexyloxy)propyl]- is an organic compound with the molecular formula C15H22O. It is also known as cyclohexyloxypropylbenzene. This compound consists of a benzene ring substituted with a 3-(cyclohexyloxy)propyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzene, [3-(cyclohexyloxy)propyl]- is through the Williamson Ether Synthesis. This involves the reaction of a 3-bromopropylbenzene with cyclohexanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from cyclohexanol attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of benzene, [3-(cyclohexyloxy)propyl]- typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzene, [3-(cyclohexyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitrobenzene, sulfonic acids, halobenzenes.
Scientific Research Applications
Benzene, [3-(cyclohexyloxy)propyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Mechanism of Action
The mechanism of action of benzene, [3-(cyclohexyloxy)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyloxybenzene: Similar structure but lacks the propyl group.
Phenylcyclohexane: Similar structure but lacks the ether linkage.
Propylbenzene: Similar structure but lacks the cyclohexyloxy group.
Uniqueness
Benzene, [3-(cyclohexyloxy)propyl]- is unique due to the presence of both a cyclohexyloxy group and a propyl chain attached to the benzene ring. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules, making it valuable for various applications.
Properties
CAS No. |
433228-59-2 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
3-cyclohexyloxypropylbenzene |
InChI |
InChI=1S/C15H22O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1,3-4,8-9,15H,2,5-7,10-13H2 |
InChI Key |
GDVIXADULMQSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


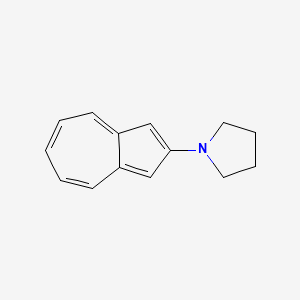
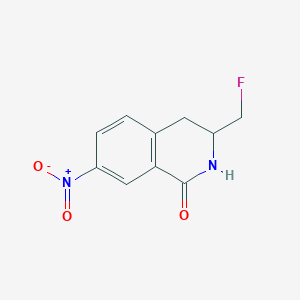
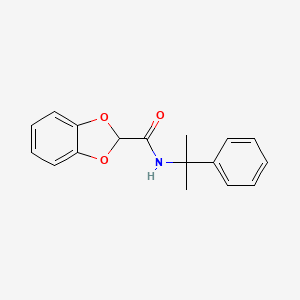
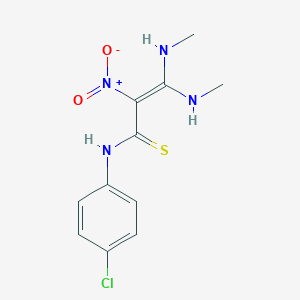
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

